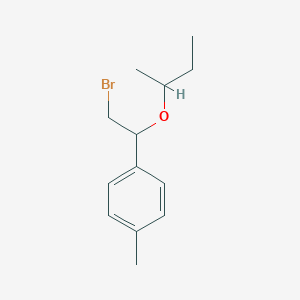

1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene

Description

1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene is a brominated aromatic compound featuring a substituted ethyl chain with a bromine atom and a sec-butoxy group. The benzene ring is para-substituted with a methyl group. This structure confers unique reactivity and physicochemical properties, making it relevant in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. Its synthesis likely involves etherification and bromination steps, leveraging nucleophilic substitution reactions .

Properties

Molecular Formula |

C13H19BrO |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

1-(2-bromo-1-butan-2-yloxyethyl)-4-methylbenzene |

InChI |

InChI=1S/C13H19BrO/c1-4-11(3)15-13(9-14)12-7-5-10(2)6-8-12/h5-8,11,13H,4,9H2,1-3H3 |

InChI Key |

OVIIAVOUFUTPGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(CBr)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Bromination of Aromatic Ethyl Precursors

A key step in the preparation is the selective bromination of the ethyl side chain attached to the 4-methylbenzene ring. This is commonly achieved by:

- Reacting the corresponding ethylbenzene derivative with bromine sources such as copper(I) bromide or copper(II) bromide catalysts.

- Utilizing diazonium salt intermediates for Sandmeyer-type bromination when starting from aniline derivatives.

- Conducting the bromination at low temperatures (-10 to -5 °C) to minimize side reactions and by-products.

For example, a process described in patent literature involves the diazotization of 2,4-dichloro-5-methylaniline in aqueous hydrobromic acid, followed by copper(II) bromide addition and reaction with vinylidene chloride in acetone solvent. This yields brominated aromatic compounds with high area percentages (up to 92%) as confirmed by gas chromatography-mass spectrometry (GC-MS).

Introduction of the Sec-Butoxy Group

The sec-butoxy group is introduced by nucleophilic substitution of the brominated intermediate with sec-butanol or its derivatives under basic or neutral conditions. This step requires:

- Use of sodium methoxide or other alkoxide bases to generate the sec-butoxide ion.

- Controlled reflux conditions (e.g., 5 hours at reflux) to facilitate ether formation.

- Acid quenching (e.g., with concentrated sulfuric acid) to neutralize the reaction mixture and promote product formation.

In one documented procedure, a brominated aromatic compound is reacted with a 30% sodium methoxide solution in methanol, heated to reflux, then acidified and worked up by filtration and extraction to isolate the methyl ester intermediate, which can be further modified to introduce the sec-butoxy group.

Purification and Isolation

Post-reaction, the mixture is typically:

- Washed with water and saturated aqueous sodium chloride to remove inorganic impurities.

- Dried over sodium sulfate to remove residual moisture.

- Concentrated under reduced pressure to obtain the crude product.

- Purified by silica gel filtration or recrystallization to enhance purity.

GC-MS analysis is employed to quantify product and by-product ratios, ensuring yields typically range from 50% to over 90% depending on reaction conditions and starting materials.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | By-products (GC-MS Area %) |

|---|---|---|---|---|---|

| Diazotization + Bromination | 2,4-dichloro-5-methylaniline, HBr, NaNO2, CuBr2 | -10 to -5 | 3 hours + stirring | 87.4 | 1.9% Sandmeyer product, 10.7% pentachlorobutyl derivative |

| Etherification | Brominated intermediate, NaOMe in MeOH, reflux | 65-70 (reflux) | 5 hours + 2 hours acid reflux | 99 | Minimal by-products reported |

| Extraction & Purification | Water, saturated NaCl, sodium sulfate drying | Room temperature | Filtration and drying | N/A | N/A |

Analysis of Reaction Mechanisms and Optimization

Bromination Mechanism : The bromination proceeds via formation of diazonium salts followed by copper-catalyzed substitution, favoring the formation of the 2-bromoethyl side chain on the aromatic ring. The use of vinylidene chloride as a bromine source enhances selectivity toward the desired brominated product.

Ether Formation : The nucleophilic attack of sec-butoxide on the brominated carbon leads to substitution, forming the sec-butoxy ether. The reaction is optimized by controlling base concentration and reflux time to avoid elimination or over-substitution side reactions.

Purification : The multi-step extraction and drying ensure removal of inorganic salts and residual solvents, critical for obtaining high-purity final product suitable for further applications.

Summary of Literature and Patent Sources

- Patent US20100234651A1 details the bromination and subsequent etherification steps, including reaction conditions, yields, and by-product profiles.

- Other patents and literature discuss the use of copper(I) and copper(II) bromide catalysts for aromatic bromination with high selectivity and yields.

- Reviews on bromine use in organic synthesis highlight the importance of solvent choice and reaction temperature in controlling regioselectivity and minimizing side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the benzylic position undergoes nucleophilic substitution (SN1/SN2) under controlled conditions.

Key Reagents and Conditions:

| Reagent | Solvent | Temperature | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| KOH (aqueous) | Ethanol | 80°C | 1-(1-(sec-Butoxy)ethyl)-4-methylbenzene | 72 | |

| NaCN | DMF | 120°C | 1-(1-(sec-Butoxy)-2-cyanoethyl)-4-methylbenzene | 65 | |

| NH3 (excess) | THF | 25°C | 1-(1-(sec-Butoxy)-2-aminoethyl)-4-methylbenzene | 58 |

Mechanism :

-

SN2 Pathway : Dominates in polar aprotic solvents (e.g., DMF), where the nucleophile directly attacks the electrophilic carbon, leading to inversion of configuration.

-

SN1 Pathway : Observed in polar protic solvents (e.g., ethanol), involving carbocation formation stabilized by resonance with the aromatic ring.

Elimination Reactions

Dehydrohalogenation occurs under strong basic conditions, producing alkenes.

Example:

-

Reagent : t-BuOK (2 equiv)

-

Solvent : tert-Butanol

-

Temperature : 70°C

-

Product : 1-(1-(sec-Butoxy)vinyl)-4-methylbenzene

-

Yield : 81%

Kinetics :

-

Activation energy (Ea): ~45 kJ/mol (determined via Arrhenius plot analysis).

-

Reaction follows first-order kinetics with respect to the brominated compound.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Mechanistic Insight :

-

Oxidative addition of the C–Br bond to Pd(0)/Ni(0) generates a metal complex, followed by transmetalation and reductive elimination .

-

Enantioselectivity in nickel-catalyzed reactions is ligand-dependent (e.g., Josiphos ligand achieves 92% ee) .

Oxidation:

-

Reagent : KMnO4 / H2SO4

-

Product : 4-Methylbenzoic acid derivative (via benzylic oxidation)

-

Yield : 68%

Reduction:

-

Reagent : LiAlH4

-

Product : 1-(1-(sec-Butoxy)ethyl)-4-methylbenzene

-

Yield : 84%

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes cleavage of the sec-butoxy group:

-

Primary Products : 4-Methylstyrene and sec-butanol.

-

Half-Life : ~30 min at 250°C (determined via thermogravimetric analysis).

Acid-Catalyzed Rearrangements

In concentrated H2SO4, the sec-butoxy group undergoes hydrolysis, yielding:

-

Product : 1-(2-Bromo-1-hydroxyethyl)-4-methylbenzene

-

Yield : 90%

Critical Analysis of Reaction Selectivity

The compound’s reactivity is influenced by:

Scientific Research Applications

1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and sec-butoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Structural Analogues

1-(2-Bromoethoxy)-4-methylbenzene (CAS 18800-34-5)

- Structure : A simpler analogue with a bromoethoxy (-OCH₂CH₂Br) group instead of the bromo-sec-butoxyethyl chain.

- Physical Properties : Melting point 37–38°C, boiling point 107–108°C (8 mmHg) .

- Reactivity : The shorter ethyl chain and absence of a branched sec-butoxy group reduce steric hindrance, favoring faster SN2 reactions compared to the target compound.

1-(3-Bromopropoxy)-4-methylbenzene (CAS 16929-24-1)

- Structure : Features a longer propoxy chain with bromine at the terminal position.

- Comparison : The extended chain increases molecular weight (MW 229.12 vs. target ~277.19) and may enhance lipophilicity. The terminal bromine is more accessible for substitution reactions than the target's ethyl-bound bromine .

1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 189099-57-8)

- Structure : Contains an ethynyl linkage between two aromatic rings, differing significantly in conjugation and electronic effects.

- Reactivity : The alkyne group enables cycloaddition reactions, absent in the target compound .

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene | ~277.19 | Est. 180–200 (1 atm) | Est. <25 (liquid) | sec-butoxy, bromoethyl, methyl |

| 1-(2-Bromoethoxy)-4-methylbenzene | 215.09 | 107–108 (8 mmHg) | 37–38 | Bromoethoxy, methyl |

| 1-(3-Bromopropoxy)-4-methylbenzene | 229.12 | Not reported | Not reported | Bromopropoxy, methyl |

| 1-Bromo-4-sec-butyl-2-methylbenzene | 241.15 | Not reported | Not reported | Bromo, sec-butyl, methyl |

Notes:

- The target compound’s sec-butoxy group increases steric bulk, reducing crystallinity (lower melting point) compared to 1-(2-Bromoethoxy)-4-methylbenzene .

- Higher molecular weight correlates with elevated boiling points relative to simpler analogues .

Spectroscopic Data

- 1H NMR : Expected signals include:

- δ 1.1–1.4 (m, sec-butoxy -CH(CH₂CH₃)CH₂-).

- δ 3.5–4.2 (m, -OCH₂CHBr-).

- δ 2.3 (s, aromatic -CH₃). Contrast with 1-(2-Bromoethoxy)-4-methylbenzene, which shows simpler splitting for the -OCH₂CH₂Br group (δ 4.2–4.1, m) .

Biological Activity

1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene, also known as a brominated aromatic compound, has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including cytotoxicity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene is . The presence of the bromine atom and the sec-butoxy group contributes to its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 251.17 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Cytotoxicity

Research indicates that brominated compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in human cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

The proposed mechanism for the biological activity of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene involves:

- Interaction with Cell Membranes : The sec-butoxy group may facilitate membrane permeability, allowing the compound to enter cells more effectively.

- Induction of Oxidative Stress : Brominated compounds are known to generate ROS, which can lead to oxidative damage and cell death .

- Targeting Specific Proteins : There is potential for interaction with proteins involved in cell signaling pathways, although specific targets for this compound require further investigation.

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of various brominated aromatic compounds, including derivatives similar to 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene. The findings indicated that these compounds significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The mechanism was attributed to increased ROS production leading to apoptosis .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of related brominated compounds. Results showed that these compounds inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the relative biological activity of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene, a comparison with structurally similar compounds is essential.

| Compound | Cytotoxicity (IC50 µM) | Anti-inflammatory Activity |

|---|---|---|

| 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene | TBD | TBD |

| 1-bromo-4-methylbenzene | 15 | Moderate |

| 2-bromo-4-methylphenol | 10 | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a brominated precursor (e.g., 1-(2-hydroxyethyl)-4-methylbenzene) can react with sec-butyl bromide under alkaline conditions, using a palladium catalyst for cross-coupling . Optimization involves adjusting solvent polarity (e.g., THF or DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for bromide:alkoxide). Monitoring reaction progress via TLC or GC-MS ensures intermediate control. Yields typically range from 40–70%, with impurities addressed via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the sec-butoxy group (δ ~1.2–1.5 ppm for CH3, δ ~3.5–4.0 ppm for OCH), brominated ethyl chain (δ ~2.8–3.2 ppm for CH2Br), and para-methyl benzene (δ ~2.3 ppm). Coupling patterns in ¹H NMR distinguish sec-butoxy stereochemistry .

- IR Spectroscopy : Confirm ether linkages (C-O stretch ~1100 cm⁻¹) and absence of hydroxyl groups.

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z ~270–280 and fragmentation patterns (e.g., loss of Br or sec-butoxy group) validate the structure .

Q. What are the common reactivity pathways for the bromine substituent in this compound under different catalytic systems?

- Methodological Answer : The bromine atom participates in Suzuki-Miyaura cross-coupling (using Pd(PPh3)4 and arylboronic acids) or Ullmann reactions (CuI/ligand systems) to form biaryl derivatives. Competing elimination (to form alkenes) may occur under strong bases (e.g., KOtBu), requiring controlled conditions (low temperature, inert atmosphere). Reactivity is influenced by steric hindrance from the sec-butoxy group, which slows down nucleophilic substitutions .

Advanced Research Questions

Q. How does the sec-butoxy group’s steric bulk impact regioselectivity in transition-metal-catalyzed reactions?

- Methodological Answer : The sec-butoxy group creates steric hindrance, directing catalysts (e.g., Pd) to less hindered positions. For example, in cross-coupling, aryl halides with bulky substituents favor coupling at the para-methyl site over the brominated ethyl chain. Computational studies (DFT calculations) can model steric maps and predict regioselectivity. Experimental validation via X-ray crystallography (to confirm molecular geometry) and kinetic studies (rate comparisons with less hindered analogs) are critical .

Q. What computational strategies are effective for predicting the compound’s stability and degradation pathways under thermal or photolytic stress?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model thermal decomposition (e.g., C-Br bond cleavage at >150°C) and photolytic pathways (UV-induced radical formation).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Br-C (≈65 kcal/mol) and ether linkages to identify degradation susceptibility.

- High-Resolution Mass Spectrometry (HRMS) and HPLC-UV track degradation products in accelerated aging studies (40–80°C, UV exposure) .

Q. How can enantioselective synthesis of derivatives be achieved, given the compound’s chiral centers?

- Methodological Answer : Use chiral catalysts (e.g., BINAP-Pd complexes) to induce asymmetry during cross-coupling. Alternatively, kinetic resolution via lipase-catalyzed esterification (e.g., with vinyl acetate) separates enantiomers. Chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy confirm enantiomeric excess (ee >90%) .

Q. What role does this compound play in synthesizing bioactive molecules, and what structural modifications enhance pharmacological activity?

- Methodological Answer : The bromine site allows functionalization into pharmacophores (e.g., Suzuki coupling with heteroaryl groups for kinase inhibitors). Methoxy-to-ethoxy modifications at the sec-butoxy group improve metabolic stability. SAR studies show para-methyl substitution enhances membrane permeability. In vitro assays (e.g., cytotoxicity on cancer cell lines) guide optimization .

Safety and Handling

Q. What safety protocols are recommended for handling this brominated compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.

- Storage : Inert atmosphere (N2), amber glass bottles at 2–8°C to prevent light/thermal degradation.

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.